![molecular formula C16H17NO B14635271 1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- CAS No. 52597-17-8](/img/structure/B14635271.png)
1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- is an organic compound with the chemical formula C16H17NO. It is a derivative of propanone, where the hydrogen atoms are replaced by phenyl and phenylmethylamino groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- can be synthesized through several methods. One common method involves the condensation of benzene with propionyl chloride, followed by hydrolysis . Another method includes the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst . Additionally, the compound can be synthesized by the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .
Industrial Production Methods
In industrial settings, the production of 1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur in the presence of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions include phenylacetylcarbinol, benzaldehyde, benzoic acid, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl methyl ketone: Another related compound with similar structural features.
Uniqueness
1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
Propriétés
Numéro CAS |
52597-17-8 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
2-(benzylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H17NO/c1-13(16(18)15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,13,17H,12H2,1H3 |
Clé InChI |
GYAWABSRCYDGGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



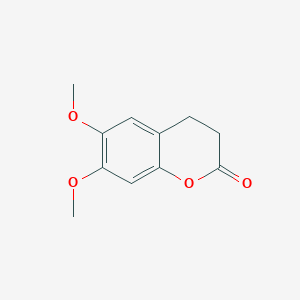

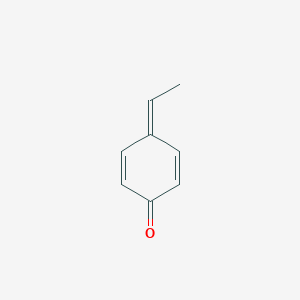
![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14635203.png)
![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)
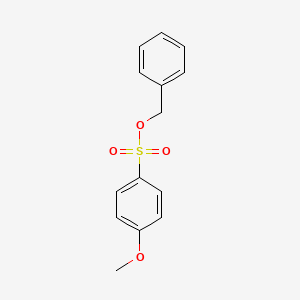
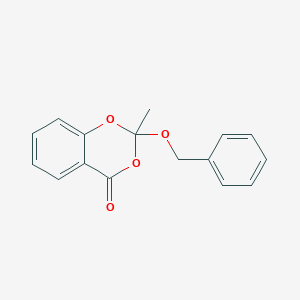
![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)
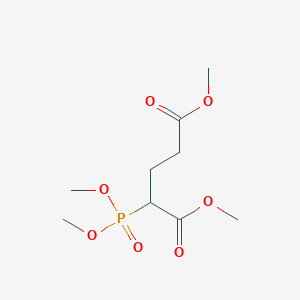
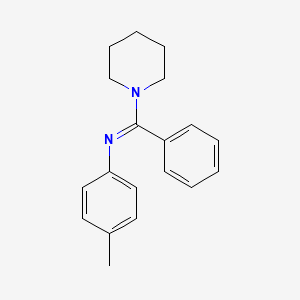
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
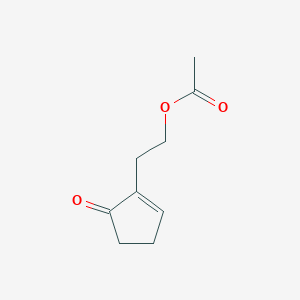
![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
